4-(chloromethyl)-3-isobutyl-1H-pyrazole 4-(chloromethyl)-3-isobutyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2092239-94-4
VCID: VC3154092
InChI: InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
SMILES: CC(C)CC1=C(C=NN1)CCl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

4-(chloromethyl)-3-isobutyl-1H-pyrazole

CAS No.: 2092239-94-4

Cat. No.: VC3154092

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-3-isobutyl-1H-pyrazole - 2092239-94-4

Specification

CAS No. 2092239-94-4
Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name 4-(chloromethyl)-5-(2-methylpropyl)-1H-pyrazole
Standard InChI InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Standard InChI Key FCGMMPFSCBHSLG-UHFFFAOYSA-N
SMILES CC(C)CC1=C(C=NN1)CCl
Canonical SMILES CC(C)CC1=C(C=NN1)CCl

Introduction

Chemical Structure and Properties

4-(Chloromethyl)-3-isobutyl-1H-pyrazole belongs to the class of nitrogen-containing heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The molecule contains three key structural elements: a pyrazole core, a chloromethyl substituent at the 4-position, and an isobutyl group at the 3-position. The pyrazole ring provides aromaticity, while the chloromethyl group offers a reactive site for further functionalization.

Structural Characteristics

The compound features a specific substitution pattern that distinguishes it from related pyrazole derivatives. Unlike 4-(chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride, which has an isopropyl group attached to the N1 position, this compound has the isobutyl substituent at the C3 position . This structural difference significantly impacts its chemical behavior and potential applications.

Physical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, the expected physical properties of 4-(chloromethyl)-3-isobutyl-1H-pyrazole are summarized in Table 1.

Table 1: Predicted Physical Properties of 4-(Chloromethyl)-3-Isobutyl-1H-Pyrazole

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H13ClN2Structural composition
Molecular Weight172.66 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar pyrazoles
SolubilityModerate solubility in organic solvents; limited water solubilityBased on functional groups
Melting Point75-85°C (estimated)Comparison with similar structures

Synthetic Approaches

General Pyrazole Synthesis Methods

Pyrazole derivatives can be synthesized through various established methods. The most common approaches include:

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

This classic method involves the reaction of hydrazines with β-dicarbonyl compounds. For our target compound, this would require a dicarbonyl precursor that could introduce the isobutyl group at the 3-position . The chloromethyl group would likely need to be introduced in a subsequent step.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction has been successfully employed in preparing functionalized pyrazoles. As demonstrated in the synthesis of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, this approach uses dimethylformamide and phosphorus oxychloride to introduce functional groups . This method could potentially be adapted to create the 4-chloromethyl derivative through further transformation of the initially formed carbaldehyde.

Proposed Synthetic Route

A potential synthetic pathway to 4-(chloromethyl)-3-isobutyl-1H-pyrazole might involve:

  • Preparation of a suitable isobutyl-containing β-diketone

  • Condensation with hydrazine to form the pyrazole core

  • Formylation at the 4-position using Vilsmeier-Haack conditions

  • Reduction of the resulting aldehyde to the corresponding alcohol

  • Chlorination of the alcohol to introduce the chloromethyl group

This approach draws from established pyrazole chemistry and methodologies seen in the synthesis of related compounds .

Reactivity Profile

Functional Group Reactivity

The reactivity of 4-(chloromethyl)-3-isobutyl-1H-pyrazole is largely determined by its three key structural features:

  • Pyrazole N-H: The N-H group can undergo various substitution reactions, serving as a nucleophile in alkylation reactions or as a site for protective group chemistry.

  • Chloromethyl Group: The primary alkyl halide is highly reactive toward nucleophilic substitution, making it a valuable handle for further functionalization through SN2 reactions with various nucleophiles.

  • Isobutyl Substituent: This alkyl group primarily influences the physical properties and provides steric effects that can impact the reactivity and selectivity of transformations at other positions.

Nucleophilic Substitution at the Chloromethyl Position

The chloromethyl group can undergo nucleophilic substitution with various nucleophiles:

  • Nitrogen nucleophiles (amines, azides)

  • Oxygen nucleophiles (alcohols, phenols)

  • Sulfur nucleophiles (thiols)

  • Carbon nucleophiles (malonic esters, cyanides)

N-Alkylation or Protection

The N-H of the pyrazole can be functionalized through:

  • Alkylation with alkyl halides

  • Protection with various protecting groups

  • Acylation with acid chlorides or anhydrides

Applications in Synthesis

As a Building Block

The 4-(chloromethyl)-3-isobutyl-1H-pyrazole scaffold could serve as a valuable intermediate in the synthesis of more complex molecules. The chloromethyl group provides a convenient handle for introducing various functionalities, while the pyrazole core offers a rigid, aromatic platform.

Biological Activity Considerations

Pyrazole Scaffold

The pyrazole core itself is present in numerous biologically active compounds, including:

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Enzyme inhibitors

  • Agricultural fungicides

Chloromethyl Functionality

The chloromethyl group often serves as a reactive site that can covalently bind to biological targets, potentially imparting the following activities:

  • Enzyme inhibition through alkylation of nucleophilic residues

  • Increased lipophilicity affecting membrane permeability

  • Potential for conversion to other functional groups in vivo

Isobutyl Group

The isobutyl substituent likely influences:

  • Lipophilicity and bioavailability

  • Steric interactions with biological targets

  • Metabolic stability

Analytical Characterization

Spectroscopic Properties

The spectroscopic fingerprint of 4-(chloromethyl)-3-isobutyl-1H-pyrazole would be characterized by several key features:

NMR Spectroscopy

Table 2: Predicted Key NMR Signals for 4-(Chloromethyl)-3-Isobutyl-1H-Pyrazole

Proton/Carbon TypeExpected 1H Shift (ppm)Expected 13C Shift (ppm)
Pyrazole C-H7.4-7.7130-135
Pyrazole N-H10.0-12.0-
-CH2Cl4.5-4.740-45
Isobutyl -CH1.8-2.028-32
Isobutyl -CH22.4-2.634-38
Isobutyl -CH3 (2x)0.8-1.021-23

Mass Spectrometry

The compound would display a characteristic isotope pattern due to the presence of chlorine, with molecular ion peaks at m/z 172 and 174 in an approximately 3:1 ratio, reflecting the natural abundance of 35Cl and 37Cl isotopes.

IR Spectroscopy

Expected key IR absorption bands would include:

  • N-H stretch: 3200-3400 cm-1

  • C-H stretches (aromatic and aliphatic): 2850-3100 cm-1

  • C=C and C=N stretches (pyrazole ring): 1400-1600 cm-1

  • C-Cl stretch: 600-800 cm-1

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